molecular formula C19H18N4O2S B6031297 N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide

N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide

Cat. No. B6031297
M. Wt: 366.4 g/mol
InChI Key: BPXPTDWBEFRJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

The mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide is not fully understood. However, it is thought to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase IX. In vivo studies have shown that this compound has low toxicity and is well-tolerated.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide in lab experiments is its potential as an anticancer agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide. One direction is to further investigate its potential as an anticancer agent and to optimize its use in cancer treatment. Another direction is to study its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound.

Synthesis Methods

N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide can be synthesized by reacting 2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine with 3-chloropyridine-4-sulfonamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or N-methylpyrrolidone and is heated to a temperature of 100-120°C for several hours.

Scientific Research Applications

N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-26(25,15-8-5-11-20-12-15)23-18-10-4-9-17-16(18)13-21-19(22-17)14-6-2-1-3-7-14/h1-3,5-8,11-13,18,23H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXPTDWBEFRJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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